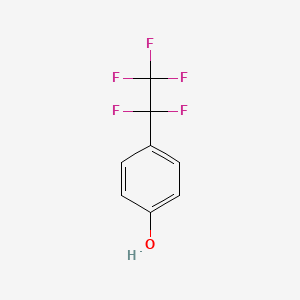

Phenol, 4-(pentafluoroethyl)-

Description

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to aromatic systems. numberanalytics.com The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine influence a molecule's reactivity, stability, lipophilicity, and binding interactions. nih.govbohrium.com In medicinal chemistry, for instance, fluorine substitution is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes like cytochrome P450. bohrium.comannualreviews.org This modification can lead to improved drug efficacy and bioavailability. numberanalytics.com

The electron-withdrawing nature of fluorine significantly impacts the electronic properties of the aromatic ring. numberanalytics.com This effect can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), which can decrease the ring's reactivity toward electrophilic substitution while potentially increasing its susceptibility to nucleophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com Furthermore, the presence of fluorine can increase a compound's stability against oxidation and other degradation pathways. numberanalytics.com The acidity of nearby functional groups, such as the hydroxyl group in phenols, is also markedly increased due to the inductive effect of fluorine substituents. libretexts.org Depending on their number and position, fluorine atoms can also contribute to the π-system of the aromatic ring, which can lead to enhanced thermal and chemical resistance. acs.org

Contextualizing Phenol (B47542), 4-(pentafluoroethyl)- within the Landscape of Fluorinated Phenol Chemistry

Phenol, 4-(pentafluoroethyl)- is a specific example of a perfluoroalkylated phenol, a class of compounds that has garnered interest for its unique properties. The pentafluoroethyl (-C2F5) group at the para position of the phenol ring significantly influences its characteristics. This substituent is highly lipophilic and electron-withdrawing, which enhances the acidity of the phenolic proton compared to unsubstituted phenol. libretexts.org

Fluorinated phenols are studied for their potential as bioisosteres of carboxylic acids, where the acidic nature of the phenol can mimic the carboxyl group while modifying other physicochemical properties like lipophilicity and membrane permeability. nih.gov The specific properties of Phenol, 4-(pentafluoroethyl)- make it a valuable building block and research chemical in the development of more complex fluorinated molecules for applications in medicine and materials science. numberanalytics.comacs.org

Table 1: Physicochemical Properties of Phenol, 4-(pentafluoroethyl)-

| Property | Value |

|---|---|

| CAS Number | 95881-25-7 |

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| Melting Point | 94-98 °C |

| Physical Form | Powder |

| IUPAC Name | 4-(pentafluoroethyl)phenol |

This data is compiled from available chemical supplier information.

Evolution of Synthetic Strategies for Perfluoroalkylated Aromatic Compounds

The synthesis of perfluoroalkylated aromatic compounds has evolved significantly over the past century. rsc.org Early methods often required harsh reaction conditions, such as the Swarts reaction, which uses reagents like antimony fluoride (B91410) (SbF5) and is generally limited to the synthesis of simple molecules and not suitable for complex, late-stage functionalization. nih.gov

More contemporary research has focused on developing milder and more versatile methods. The development of new reagents and catalysts has led to a new wave of synthetic strategies. cas.cn These modern methodologies include:

Organometallic Cross-Coupling Reactions: These methods have become more efficient for creating C-C bonds between aromatic rings and perfluoroalkyl groups. For example, arenes and aryl bromides can be converted to perfluoroalkyl arenes via an in-situ formation of an arylboronate ester followed by a reaction with a copper-perfluoroalkyl reagent. nih.gov

Photochemical Methods: Visible-light-induced reactions have emerged as a powerful, metal-free strategy. researchgate.netthieme-connect.com These reactions can be driven by the ability of phenolate (B1203915) anions, formed by deprotonating phenols, to become photo-excited and initiate the formation of perfluoroalkyl radicals from sources like perfluoroalkyl iodides. researchgate.netconicet.gov.ar Organic dyes such as Phloxine B can also be used to catalyze the visible-light-induced perfluoroalkylation of phenols. acs.orgacs.org

Radical Reactions: The generation of perfluoroalkyl radicals, which can then undergo homolytic aromatic substitution, is a key pathway. thieme-connect.com These radicals can be generated under milder conditions than previously required, avoiding the need for high temperatures or stoichiometric initiators. thieme-connect.com

These advanced strategies offer greater functional group tolerance, improved regioselectivity, and more environmentally friendly reaction conditions, expanding the accessibility and application of perfluoroalkylated aromatic compounds like Phenol, 4-(pentafluoroethyl)-. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUFRXPNILGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446072 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95881-25-7 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenol, 4 Pentafluoroethyl and Its Analogues

Strategies for Introducing Pentafluoroethyl Moieties onto Phenolic Rings

The direct incorporation of a pentafluoroethyl group onto a phenolic ring presents distinct chemical challenges. Two primary approaches have emerged as effective: the reaction of phenolic nucleophiles with perfluoroolefins and the direct oxidative functionalization of phenols.

Nucleophilic Substitution Reactions with Perfluoroolefins

A prominent method for forming carbon-pentafluoroethyl bonds involves the reaction of phenolic compounds with internal perfluoroolefins. sibran.rufluorine1.ru This approach leverages the electrophilic nature of the double bond in perfluoroalkenes, making it susceptible to attack by nucleophiles like phenoxides.

The reaction between a phenol (B47542) and an internal perfluoroolefin, such as perfluoro-2-methylpent-2-ene, typically proceeds via a nucleophilic attack of the phenoxide ion on the carbon-carbon double bond. fluorine1.ru This initial attack leads to the formation of a carbanion intermediate, which can then undergo further transformations. fluorine1.ru The regioselectivity of the attack is influenced by both electronic and steric factors within the perfluoroolefin. fluorine1.ru For instance, the reaction of phenol with perfluoro-2-methylpent-2-ene results in the replacement of a fluorine atom at the internal double bond to form [3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethyl-propenyloxy]benzene. fluorine1.ru

The nature of the substituents on the phenol can also influence the course of the reaction. Phenols bearing electron-donating groups generally react similarly to phenol itself. fluorine1.ru However, phenols with strong electron-withdrawing groups or significant steric hindrance around the hydroxyl group, such as 2,6-dichlorophenol (B41786) and pentafluorophenol, can lead to different product distributions. fluorine1.ru

A variety of phenols and their derivatives have been successfully employed in these reactions. The table below illustrates the interaction of p-methoxyphenol with perfluoro-2-pentene.

| Reactant 1 | Reactant 2 | Product |

| p-Methoxyphenol | Perfluoro-2-pentene | Mixture of isomeric ethers |

Data derived from studies on the reactions of phenols with internal perfluoroolefins.

The outcome of the reaction between phenols and perfluoroolefins is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. fluorine1.ruresearchgate.net The base is crucial for generating the more nucleophilic phenoxide ion from the phenol. Common bases used include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and triethylamine (B128534) (Et3N). fluorine1.rufluorine1.ru

The solvent system also plays a significant role. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction. fluorine1.ru For example, the reaction of sodium phenoxide with a hexafluoropropylene trimer in aprotic polar solvents can lead to di- and tri-phenoxylated products. fluorine1.ru

Temperature is another critical parameter that can dictate the product distribution. In some cases, kinetic versus thermodynamic control can be observed. For instance, reactions of a tetrafluoroethylene (B6358150) pentamer with mercaptans at low temperatures yield the kinetically controlled product, while at room temperature, the thermodynamically more stable product is formed. fluorine1.ru

The choice of catalyst can also direct the reaction towards a specific outcome. While many reactions proceed with a simple base, more complex catalytic systems can be employed to enhance selectivity.

| Parameter | Condition | Effect on Product Formation |

| Base | Triethylamine (Et3N), Potassium Hydroxide (KOH) | Promotes formation of vinylic substitution products. fluorine1.rufluorine1.ru |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Influences reaction rate and product distribution. fluorine1.ru |

| Temperature | Varies (e.g., 0-10 °C to 40 °C) | Can determine kinetic vs. thermodynamic product. fluorine1.ru |

This table summarizes the general influence of reaction conditions on the synthesis of aryl ethers from phenols and perfluoroolefins.

The initial products of the nucleophilic substitution of phenols on perfluoroolefins are often aryl vinyl ethers. fluorine1.ru These ethers are valuable intermediates that can be further elaborated into more complex molecular architectures. nih.govnih.gov For example, these fluorinated aryl ethers can serve as building blocks in the synthesis of fluorine-containing bioactive molecules and materials. fluorine1.ru The reaction of phenols with perfluoro-2-methyl-2-pentene, for instance, yields 2-aryloxypentafluoro-2-methyl-2-pentenes, which are themselves complex structures. fluorine1.ru

Influence of Reaction Conditions and Catalysts on Product Formation

Oxidative Pentafluoroethylation of Phenols

An alternative and more direct approach to introduce a pentafluoroethyl group onto a phenolic ring is through oxidative coupling reactions. nih.govacs.org This strategy avoids the pre-functionalization of the phenol and often proceeds under milder conditions.

Recent advancements have led to the development of metal-mediated oxidative pentafluoroethylation of phenols. nih.govacs.org A notable example is the silver-triflate (AgOTf)-mediated reaction of phenols with (pentafluoroethyl)trimethylsilane (B31909) (TMSC2F5) in the presence of an oxidant like Selectfluor. nih.govacs.org This method allows for the direct formation of pentafluoroethyl aryl ethers from a broad range of phenols in moderate to excellent yields. nih.govacs.org

The proposed mechanism involves the generation of a reactive pentafluoroethylating species from the interaction of the silver salt, the oxidant, and TMSC2F5. This species then reacts with the phenol to afford the desired product. The reaction tolerates a variety of functional groups on the phenol ring, making it a versatile tool for late-stage functionalization. acs.org

Copper-catalyzed systems have also been explored for similar transformations, highlighting the utility of transition metals in facilitating these challenging C-O bond formations. princeton.eduritsumei.ac.jp These oxidative cross-coupling reactions represent a significant step forward in the synthesis of pentafluoroethyl-containing aromatic compounds. researchgate.netfrontiersin.org

| Metal Mediator | Fluoroalkyl Source | Oxidant | Substrate Scope |

| Silver Triflate (AgOTf) | (Pentafluoroethyl)trimethylsilane (TMSC2F5) | Selectfluor | Broad range of phenols. nih.govacs.org |

| Copper Salts | Various | Oxygen, other oxidants | Aryl halides and other substrates. princeton.eduresearchgate.net |

This table provides an overview of metal-mediated oxidative pentafluoroethylation methods.

Utilization of Organosilane Reagents in Fluorination

Organosilane reagents have emerged as versatile tools for the introduction of fluoroalkyl groups. fishersci.ca A significant method for the synthesis of pentafluoroethyl ethers, including those derived from phenols, involves the use of (pentafluoroethyl)trimethylsilane (TMSCF2CF3) as a nucleophilic pentafluoroethyl source. nih.gov This approach is particularly effective in oxidative pentafluoroethylation reactions. nih.gov

A notable application is the silver triflate (AgOTf)-mediated oxidative pentafluoroethylation of phenols. nih.gov In this reaction, TMSCF2CF3 acts as the pentafluoroethylating agent in the presence of an oxidant. nih.gov This method is advantageous due to its use of readily available substrates and manageable reagents under mild conditions, leading to the formation of various pentafluoroethyl ethers in moderate to excellent yields. nih.gov The general applicability of this protocol has been demonstrated by its extension to other fluoroalkylation reactions, such as heptafluoropropylation and ethoxycarbonyldifluoromethylation of alcohols and phenols. nih.gov

The reactivity of organosilanes can be tailored by modifying the groups attached to the silicon atom, which alters the character of the Si-H bond for reduction reactions or the reactivity of the silicon-carbon bond for cross-coupling reactions. fishersci.ca Activation of the organosilane, often with a fluoride (B91410) source, is a common strategy to facilitate the transfer of the fluoroalkyl group. fishersci.ca

Role of Oxidants in Pentafluoroethylation Pathways

Oxidants are crucial components in many pentafluoroethylation reactions, particularly those that proceed via an oxidative coupling mechanism. nih.gov In the silver-mediated pentafluoroethylation of phenols using TMSCF2CF3, an oxidant is necessary to facilitate the formation of the desired pentafluoroethyl ether. nih.gov Selectfluor, a commercially available electrophilic fluorinating agent, has been successfully employed as the oxidant in these transformations. nih.gov

The role of the oxidant is to enable the coupling of the nucleophilic pentafluoroethyl source with the phenol substrate. nih.gov While phenols themselves can undergo oxidation to form quinones, in the context of these specific pentafluoroethylation reactions, the oxidant's primary function is to promote the desired C-O bond formation with the pentafluoroethyl group. nih.govopenstax.org The choice of oxidant can significantly influence the reaction's efficiency and yield. nih.gov The prooxidant nature of phenolic compounds, especially in the presence of metal ions, can lead to the generation of reactive oxygen species (ROS). scirp.org However, in controlled synthetic pathways, the focus is on channeling the reactivity towards the specific desired transformation. nih.gov

Organometallic Reagent Applications for Fluoroalkyl Group Introduction

Organometallic reagents are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uni-due.de In the context of introducing fluoroalkyl groups, organometallic compounds serve as potent nucleophilic sources of the fluoroalkyl moiety. abcr.comsaskoer.ca Reagents such as organolithium and Grignard reagents are powerful nucleophiles capable of reacting with various electrophiles. saskoer.calibretexts.org

For the introduction of pentafluoroethyl groups, specific organometallic reagents have been developed. For instance, tetraphenylphosphonium (B101447) pentakis(pentafluoroethyl)stannate is a stable, solid reagent recommended for this purpose, avoiding the need for gaseous reactants. abcr.com Organocopper reagents, often referred to as Gilman reagents, are also utilized for creating carbon-carbon bonds and can be employed to introduce alkyl groups, including fluoroalkyl groups, by displacing halides. youtube.com

A significant advancement in this area is the copper-mediated pentafluoroethylation of arenediazonium tetrafluoroborates. researchgate.net In this Sandmeyer-type reaction, the active "CuC2F5" reagent is generated in situ from copper thiocyanate (B1210189) (CuSCN), tetrafluoroethylene (TFE), and cesium fluoride (CsF). researchgate.net This method demonstrates good functional group tolerance and is applicable to the synthesis of complex bioactive molecules. researchgate.net The choice of the metal in the organometallic reagent is critical, as it influences the polarity of the metal-carbon bond and thus the nucleophilicity and selectivity of the reagent. uni-due.de

Synthesis of Structurally Related Pentafluoroethylated Phenolic Derivatives

The synthesis of diverse pentafluoroethylated phenolic derivatives is crucial for expanding the chemical space for drug discovery and materials science. This section explores various synthetic strategies starting from Phenol, 4-(pentafluoroethyl)- precursors and other related methods.

Derivatization from Phenol, 4-(pentafluoroethyl)- Precursors

Phenol, 4-(pentafluoroethyl)- serves as a valuable starting material for a variety of chemical transformations. The phenolic hydroxyl group is highly reactive towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org However, since the para position is already substituted in Phenol, 4-(pentafluoroethyl)-, further electrophilic substitution will primarily occur at the ortho positions.

The hydroxyl group can also be derivatized through various reactions. Alkylation, the replacement of the acidic hydrogen with an alkyl group, can be performed to form ethers. obrnutafaza.hrgnomio.com This is a common strategy to modify the properties of phenolic compounds. gnomio.com Silylation, the replacement of the active hydrogen with an alkylsilyl group like trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS), is another widely used derivatization technique. obrnutafaza.hrgnomio.com Silyl derivatives are generally more volatile, less polar, and more thermally stable, which can be advantageous for gas chromatography analysis. obrnutafaza.hrgnomio.com

Furthermore, the aromatic ring itself can be functionalized. For example, catalytic reductive ortho-C–H silylation of phenols can be achieved using traceless acetal (B89532) directing groups, providing a pathway to multi-substituted arenas. nih.gov

Synthetic Approaches to Pentafluoroethyl-Containing Heterocyclic Compounds

The incorporation of a pentafluoroethyl group into heterocyclic structures is of significant interest due to the unique properties these fluorinated compounds exhibit in pharmaceutical and agrochemical applications. researchgate.net Reactions between perfluoroolefins and nucleophilic reagents are key processes for synthesizing fluoroorganic compounds, including heterocyclic derivatives. fluorine1.ru

One approach involves the reaction of internal perfluoroolefins with binucleophilic reagents, which can lead to the formation of heterocyclic compounds. fluorine1.ru For instance, the reaction of perfluoro-3,4-dimethylhex-3-ene with ethylene (B1197577) glycol yields a derivative of 1,4-dioxepine. fluorine1.ru Phenols can also be utilized in the synthesis of oxygen-containing heterocycles through various cyclization reactions. mdpi.com For example, Oxone-promoted dearomatization of functionalized arenols can lead to the formation of spirolactones. mdpi.com

The synthesis of fluorinated heterocycles can also be achieved by starting with components that already contain fluorine and then constructing the heterocyclic ring through cycloaddition or other cyclization reactions. researchgate.net

Design and Execution of Multi-step Synthetic Sequences Incorporating C2F5 Functionality

The synthesis of complex molecules containing a pentafluoroethyl group often requires multi-step synthetic sequences. savemyexams.comresearchgate.net These sequences involve a series of reactions where the product of one step becomes the starting material for the next, allowing for the gradual build-up of molecular complexity. udel.edu

A multi-step synthesis must be carefully planned, considering the compatibility of functional groups and the order of reactions. savemyexams.com For instance, when designing a synthesis that incorporates a C2F5 group, one must decide whether to introduce this group early in the synthesis or at a later stage. Late-stage functionalization is often desirable as it allows for the diversification of a common intermediate. organic-chemistry.org

An example of a multi-step process could involve the initial synthesis of a core structure, followed by the introduction of the pentafluoroethyl group using one of the methods described previously, such as copper-mediated pentafluoroethylation. researchgate.net Subsequent steps might involve the modification of other parts of the molecule, such as the derivatization of a phenolic hydroxyl group or the construction of a heterocyclic ring. gnomio.comresearchgate.net The use of continuous-flow systems is becoming increasingly popular for multi-step synthesis as it can offer improved efficiency, safety, and automation. researchgate.net

Reaction Mechanisms and Reactivity Studies of Phenol, 4 Pentafluoroethyl

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution Involving Perfluorinated Moieties

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of perfluorinated compounds, the strong electron-withdrawing nature of the fluoroalkyl group plays a crucial role in facilitating these reactions.

Formation and Stabilization of Carbanionic Intermediates

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org The initial step is the attack of a nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate. masterorganicchemistry.comlibretexts.org

For phenols containing a pentafluoroethyl group, this substituent significantly enhances the electrophilicity of the aromatic ring, thereby facilitating the formation of the Meisenheimer complex. The strong inductive effect of the pentafluoroethyl group helps to delocalize the negative charge of the carbanionic intermediate, thus stabilizing it and favoring the progression of the reaction. This stabilization is a key factor in the increased reactivity of such compounds towards nucleophilic attack compared to their non-fluorinated analogs.

Regioselectivity and Stereoselectivity in Fluorine Atom Replacement Reactions

While the pentafluoroethyl group activates the aromatic ring for nucleophilic attack, the replacement of a fluorine atom within the pentafluoroethyl group itself is also a possible reaction pathway. However, nucleophilic attack on the aromatic ring is generally favored due to the stability of the resulting Meisenheimer complex.

In cases where substitution on the perfluoroalkyl chain does occur, the regioselectivity is influenced by the stability of the potential carbanionic intermediates. Nucleophilic attack would preferentially occur at the carbon atom that can best accommodate the resulting negative charge.

Oxidative Coupling Reactions Involving Phenolic Hydroxyl Groups

Oxidative coupling of phenols is a significant reaction for the formation of C-C and C-O bonds, often catalyzed by transition metal complexes. wikipedia.orgnih.gov This process typically involves the generation of a phenoxy radical through a one-electron oxidation of the phenol (B47542). wikipedia.org The reactivity and outcome of these coupling reactions are influenced by the electronic properties of the substituents on the phenol ring. nih.gov

For Phenol, 4-(pentafluoroethyl)-, the strong electron-withdrawing nature of the pentafluoroethyl group can impact the oxidation potential of the phenolic hydroxyl group. This can influence the ease of formation of the phenoxy radical and, consequently, the efficiency and selectivity of the oxidative coupling process. windows.netbohrium.com The specific products of oxidative coupling, whether C-C or C-O linked dimers or polymers, will depend on the reaction conditions and the catalyst employed. wikipedia.org

Electrophilic and Nucleophilic Reactions Pertinent to the Pentafluoroethyl Moiety

The pentafluoroethyl group itself can participate in chemical transformations. While the high strength of the C-F bond generally makes perfluoroalkyl groups resistant to many chemical reactions, specific conditions can enable their modification.

Electrophilic reactions targeting the pentafluoroethyl group are generally difficult due to its electron-deficient nature.

Nucleophilic reactions on the pentafluoroethyl group are more plausible. For instance, nucleophilic attack on the carbon atoms of the pentafluoroethyl chain can occur under forcing conditions, potentially leading to the displacement of a fluoride (B91410) ion. The pentafluoroethyl group can also act as a source for the pentafluoroethyl anion (C2F5-), which can then be used in nucleophilic addition reactions to carbonyl compounds and imines. acs.orgcas.cn For example, (pentafluoroethyl)lithium, generated from pentafluoroethyl iodide and methyllithium, readily adds to aldehydes and ketones. acs.org

Influence of the Pentafluoroethyl Group on Aromatic Ring Reactivity and Substituent Effects

The pentafluoroethyl group exerts a profound influence on the reactivity of the aromatic ring to which it is attached. This influence stems from its strong electron-withdrawing inductive effect.

Electrophilic Aromatic Substitution: The pentafluoroethyl group is a deactivating group for electrophilic aromatic substitution reactions. It withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Consequently, harsher reaction conditions are typically required for electrophilic substitution on 4-(pentafluoroethyl)phenol compared to phenol itself. wikipedia.orgsavemyexams.com The pentafluoroethyl group acts as a meta-director for incoming electrophiles due to its inductive effect.

Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing nature of the pentafluoroethyl group increases the acidity of the phenolic hydroxyl group. vanderbilt.edu By stabilizing the resulting phenoxide anion through delocalization of the negative charge, it facilitates the dissociation of the proton. This effect is a classic example of substituent effects on the pKa of phenols. researchgate.net

The following table summarizes the expected effects of the pentafluoroethyl group on the properties of the phenol ring:

| Property | Influence of the 4-(pentafluoroethyl) group | Rationale |

| Reactivity towards Electrophiles | Decreased | Strong electron-withdrawing inductive effect deactivates the ring. masterorganicchemistry.com |

| Directing Effect in EAS | Meta-directing | Inductive effect dominates. |

| Reactivity towards Nucleophiles | Increased | Strong electron-withdrawing inductive effect activates the ring for SNAr. masterorganicchemistry.com |

| Acidity of Phenolic -OH | Increased | Stabilization of the phenoxide anion. vanderbilt.eduresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of Phenol (B47542), 4-(pentafluoroethyl)-. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecule's connectivity and electronic structure can be assembled.

Proton (¹H) NMR for Investigating Proton Environments

The ¹H NMR spectrum of Phenol, 4-(pentafluoroethyl)- provides information on the aromatic and hydroxyl protons. The aromatic protons typically appear in the range of 7 to 8 ppm. libretexts.orgdocbrown.info Due to the symmetry of the para-substituted ring, two distinct signals are expected for the aromatic protons. The hydroxyl proton (O-H) signal can be found in a broad range, typically between 3 and 8 ppm, and its appearance can be affected by solvent and concentration. libretexts.orglibretexts.org The integration of the proton signals corresponds to the number of protons in each unique environment. docbrown.info

Table 1: Predicted ¹H NMR Data for Phenol, 4-(pentafluoroethyl)-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic (ortho to -OH) | ~6.9 | Doublet |

| Aromatic (ortho to -C₂F₅) | ~7.4 | Doublet |

| Hydroxyl (-OH) | Variable (3-8) | Singlet (broad) |

Note: Actual chemical shifts and splitting patterns may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Framework Analysis

The ¹³C NMR spectrum reveals the different carbon environments within Phenol, 4-(pentafluoroethyl)-. The aromatic carbons exhibit chemical shifts in the range of 115-160 ppm. docbrown.inforesearchgate.net The carbon attached to the hydroxyl group (C-OH) is typically found at the lower field end of this range, around 155-158 ppm, due to the deshielding effect of the oxygen atom. libretexts.orgresearchgate.net The carbons of the pentafluoroethyl group will appear at distinct chemical shifts, influenced by the strong electron-withdrawing nature of the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for Phenol, 4-(pentafluoroethyl)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~155-158 |

| Aromatic C-H (ortho to -OH) | ~116-118 |

| Aromatic C-H (ortho to -C₂F₅) | ~128-132 |

| Aromatic C-C₂F₅ | ~125-130 |

| -CF₂- | ~110-130 (quartet) |

| -CF₃ | ~115-125 (triplet) |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments and Coupling Phenomena

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. rsc.orgrsc.orgresearchgate.net In Phenol, 4-(pentafluoroethyl)-, two distinct signals are expected for the two different fluorine environments in the pentafluoroethyl group (-CF₂- and -CF₃). The chemical shifts and coupling patterns provide unambiguous evidence for the structure. The -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group, while the -CF₂- group will appear as a quartet due to coupling with the -CF₃ group.

Table 3: Predicted ¹⁹F NMR Data for Phenol, 4-(pentafluoroethyl)-

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CF₃ | ~ -80 to -90 | Triplet | ~ 2-10 |

| -CF₂- | ~ -110 to -125 | Quartet | ~ 2-10 |

Note: Chemical shifts are referenced to a standard like CFCl₃ or TFA and can vary. escholarship.org

Solid-State NMR Techniques for Polymorphic Characterization

Solid-state NMR (ssNMR) spectroscopy can be employed to investigate the polymorphic forms of Phenol, 4-(pentafluoroethyl)-. nih.gov By analyzing the ¹³C and ¹⁹F spectra in the solid state, differences in crystal packing and molecular conformation can be detected. nih.govnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance signal and resolution in solid samples. nih.gov The chemical shifts and line widths in ssNMR spectra can provide insights into the local environment and dynamics of the molecules in the crystal lattice, making it a valuable tool for characterizing different solid forms. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. For Phenol, 4-(pentafluoroethyl)-, the key vibrational bands are those associated with the O-H and C-F bonds.

Characterization of Carbon-Fluorine (C-F) and Oxygen-Hydrogen (O-H) Stretch Bands

The IR spectrum of Phenol, 4-(pentafluoroethyl)- will display a strong and broad absorption band for the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.orgchemistrytalk.org The broadness of this peak is due to hydrogen bonding. libretexts.orglibretexts.org The C-F stretching vibrations of the pentafluoroethyl group are expected to produce strong and sharp absorption bands in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. chemistrytalk.orgnih.gov The exact positions of these bands can be influenced by coupling with other vibrational modes. nih.gov

Table 4: Characteristic IR Absorption Frequencies for Phenol, 4-(pentafluoroethyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretch | 3200–3600 | Strong, Broad |

| C-F | Stretch | 1000–1400 | Strong, Sharp |

| Aromatic C=C | Stretch | 1500–1600 | Medium |

| C-O | Stretch | 1200-1250 | Strong |

Note: The presence of multiple C-F bonds in the pentafluoroethyl group may result in several distinct absorption bands in the specified range.

Spectroscopic Probes for Intermolecular Interactions and Hydration Dynamics

The fluorinated phenol, Phenol, 4-(pentafluoroethyl)-, serves as a specialized spectroscopic probe for investigating molecular-level interactions, particularly in aqueous environments. The combination of a hydrophilic hydroxyl (-OH) group and a strongly hydrophobic pentafluoroethyl (-C2F5) group makes it an ideal candidate for studying hydration dynamics and the structure of water at interfaces.

Research on analogous molecules, such as 4-fluorophenol (B42351) (F-PhOH), provides a framework for understanding these dynamics. nih.govrsc.org In such systems, infrared (IR) spectroscopy is a powerful tool. The vibrational frequencies of the phenolic -OH stretch and the carbon-fluorine (C-F) bonds are highly sensitive to their local environment.

Key Research Findings:

Hydrophobic Hydration: The pentafluoroethyl group is significantly more hydrophobic than a single fluorine atom or a methyl group. Molecular dynamics simulations on similar fluorinated compounds indicate that the fluorinated site is largely hydrophobic, influencing the local water structure. rsc.org This hydrophobicity is crucial in fields like pharmaceutical chemistry for understanding drug-protein interactions. rsc.org

OH-Stretch as a Hydration Probe: The phenolic -OH stretching vibration is a key indicator of hydrogen bonding. In a non-polar solvent or the gas phase, this appears as a sharp "free OH stretch" band at high frequencies (~3600-3700 cm⁻¹). nih.gov When hydrated, this band's characteristics change due to hydrogen bonding with water molecules, leading to broader features and shifts in frequency that can be correlated with the extent and strength of hydration. rsc.org

C-F Bonds as Probes: While the C-F stretch is also a potential probe, studies on simpler fluorophenols show that its corresponding IR band is often complex due to mixing with other vibrational modes, making direct assignment challenging. rsc.org

Probing Dynamics with 2D-IR: Ultrafast two-dimensional infrared (2D-IR) spectroscopy on similar systems can be used to probe the dynamics of hydrogen-bond networks on a picosecond timescale. researchgate.net This technique could reveal the lifetime of water-solute hydrogen bonds and the reorientation dynamics of water molecules within the hydration shell of Phenol, 4-(pentafluoroethyl)-.

The pronounced hydrophobic character of the -C2F5 group in Phenol, 4-(pentafluoroethyl)- would be expected to create a well-defined hydrophobic hydration shell, making the compound a more sensitive probe for studying such phenomena compared to less fluorinated analogues.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous identification of Phenol, 4-(pentafluoroethyl)-. algimed.com It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula, and its fragmentation pattern offers definitive structural confirmation. spectroscopyonline.com

Molecular Weight Determination:

The chemical formula for Phenol, 4-(pentafluoroethyl)- is C₈H₅F₅O. HRMS measures the mass-to-charge ratio (m/z) to a high degree of precision, which allows for differentiation from other ions with the same nominal mass. algimed.com

Interactive Table 1: Predicted High-Resolution Mass Data for Phenol, 4-(pentafluoroethyl)-

This table outlines the theoretical monoisotopic mass and the exact m/z values for common adducts that would be observed in HRMS analysis.

| Ion Species | Chemical Formula | Monoisotopic Mass (Da) |

| [M]⁺ | [C₈H₅F₅O]⁺ | 226.02825 |

| [M+H]⁺ | [C₈H₆F₅O]⁺ | 227.03608 |

| [M+Na]⁺ | [C₈H₅F₅ONa]⁺ | 249.01802 |

| [M-H]⁻ | [C₈H₄F₅O]⁻ | 225.02043 |

Fragmentation Analysis:

In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and subsequently fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. scienceready.com.au For Phenol, 4-(pentafluoroethyl)-, the fragmentation would be a combination of patterns observed for phenols and perfluoroalkyl compounds.

Key Fragmentation Pathways:

Molecular Ion Peak ([M]⁺): The parent molecular ion peak would be observed at m/z 226. docbrown.info Due to the stability of the aromatic ring, this peak is expected to be prominent.

Loss of H Radical: A peak at m/z 225 ([M-1]⁺) corresponding to the loss of the acidic phenolic hydrogen is possible, though often less favorable than other fragmentations.

Loss of CO: Following ring rearrangement, the loss of a neutral carbon monoxide molecule is a classic fragmentation pathway for phenols, which would lead to a peak at m/z 198. docbrown.info

Cleavage of the Perfluoroethyl Group: The C-C bond between the aromatic ring and the perfluoroethyl group is a likely site for cleavage.

Loss of the entire ·C₂F₅ radical (mass 119) would result in a fragment at m/z 107, corresponding to the [HOC₆H₄]⁺ ion.

Loss of a ·CF₃ radical (mass 69) via cleavage of the C-C bond within the side chain would yield a fragment at m/z 157.

Ring Fragmentation: The aromatic ring itself can break apart, leading to smaller fragments with characteristic masses such as m/z 65 (cyclopentadienyl cation, [C₅H₅]⁺) after loss of the substituents. docbrown.info

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of Phenol, 4-(pentafluoroethyl)-

This table summarizes the most probable fragment ions, their chemical formulas, and their expected mass-to-charge ratios (m/z).

| Fragment Ion Formula | Proposed Lost Neutral(s) | Expected m/z |

| [C₈H₅F₅O]⁺ | (None - Molecular Ion) | 226 |

| [C₇H₅F₅]⁺ | CO | 198 |

| [C₇H₅F₂O]⁺ | ·CF₃ | 157 |

| [C₆H₅O]⁺ | ·C₂F₅ | 107 |

| [C₅H₅]⁺ | CO, C₂F₅ | 65 |

This detailed fragmentation analysis, when combined with high-resolution data, provides conclusive evidence for the structure of Phenol, 4-(pentafluoroethyl)-. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels. bath.ac.uk For Phenol, 4-(pentafluoroethyl)-, the chromophore—the part of the molecule that absorbs light—is the substituted benzene (B151609) ring. scribd.com

Electronic Transitions:

The absorption of UV radiation by the phenol moiety primarily involves the promotion of electrons from lower-energy orbitals to higher-energy orbitals. The key transitions for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital (associated with the C=C bonds of the aromatic ring) to an antibonding π* orbital. slideshare.net These are typically high-intensity absorptions. For phenol in a neutral solvent, characteristic bands appear around 210 nm and 270 nm.

n → π* Transitions: This transition involves promoting a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital of the aromatic ring. slideshare.net These transitions are generally of much lower intensity than π → π* transitions and can sometimes be obscured by them.

Conjugation and Substituent Effects:

The pentafluoroethyl group (-C₂F₅) is not in conjugation with the aromatic π-system. However, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect influences the energy levels of the molecular orbitals in the benzene ring.

Effect on λmax: Electron-withdrawing groups can cause either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths, depending on the nature of the interaction with the chromophore. The strong inductive effect of the -C₂F₅ group is expected to stabilize the ground state more than the excited state, which would likely lead to a slight hypsochromic shift in the π → π* transition compared to unsubstituted phenol. This is observed in related compounds like pentafluorophenol. nist.gov

Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent. uobabylon.edu.iq In polar, hydrogen-bonding solvents, the phenolic -OH group can interact with solvent molecules, which typically causes a red shift in the main absorption bands compared to non-polar solvents.

Interactive Table 3: Expected UV-Vis Absorption Data for Phenol, 4-(pentafluoroethyl)-

This table presents the anticipated electronic transitions and the approximate wavelength ranges where absorption maxima (λmax) are expected.

| Transition Type | Orbitals Involved | Expected λmax Range (nm) | Expected Intensity (Molar Absorptivity, ε) |

| π → π | π (aromatic ring) → π (aromatic ring) | 200 - 230 | High |

| π → π | π (aromatic ring) → π (aromatic ring) | 260 - 280 | Medium |

| n → π | n (oxygen lone pair) → π (aromatic ring) | 280 - 320 | Low (often appears as a shoulder) |

Analysis using UV-Vis spectroscopy, particularly when comparing spectra in different solvents, helps to confirm the nature of the chromophore and the electronic influence of the powerful fluoroalkyl substituent. iisc.ac.inlibretexts.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. rigaku.comnih.gov By diffracting X-rays off a single crystal of Phenol, 4-(pentafluoroethyl)-, it is possible to generate an electron density map from which a detailed molecular model can be built. cam.ac.uk While a specific crystal structure for this compound is not publicly available, the technique would provide unparalleled insight into its structural parameters.

Information Obtained from X-ray Crystallography:

Molecular Geometry: The analysis would yield highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. cam.ac.uk This would confirm the planarity of the phenyl ring and the geometry of the pentafluoroethyl substituent.

Conformation: The preferred rotational orientation (conformation) of the pentafluoroethyl group relative to the phenyl ring in the solid state would be determined.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. For Phenol, 4-(pentafluoroethyl)-, key interactions would include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. The analysis would identify the hydrogen bond acceptor (likely the oxygen atom of a neighboring molecule) and provide precise O-H···O distances and angles.

Unit Cell Parameters: The dimensions of the unit cell—the basic repeating unit of the crystal—are determined, along with the crystal system and space group. nih.gov

Interactive Table 4: Structural Parameters Obtainable from X-ray Crystallography

This table lists the key structural data that would be determined from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description | Expected Value/Feature |

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.36 Å | |

| C-C (alkyl chain) | ~1.54 Å | |

| C-F | ~1.35 Å | |

| Bond Angles | C-C-C (aromatic) | ~120° |

| C-C-O (phenol) | ~120° | |

| F-C-F | ~109.5° | |

| Intermolecular Distances | O-H···O (H-bond) | ~2.5 - 3.2 Å |

| Crystal System | e.g., Monoclinic, Orthorhombic |

The structural data obtained from X-ray crystallography is fundamental for understanding the relationship between molecular structure and bulk physical properties and for providing benchmark data for computational chemistry models. frontiersin.orgiastate.edu

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic and Geometric Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules with a high degree of accuracy. unipd.it These methods allow for a detailed analysis of the molecule's orbitals, energy landscape, and spectroscopic characteristics.

The electronic structure of Phenol (B47542), 4-(pentafluoroethyl)- is significantly influenced by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing pentafluoroethyl group at the para position. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. wisc.edu

For a typical phenol molecule, the HOMO is largely characterized by the π-system of the aromatic ring and the lone pair electrons of the hydroxyl oxygen. Conversely, the LUMO is a π* orbital of the benzene (B151609) ring. The introduction of a pentafluoroethyl group is expected to lower the energy of both the HOMO and LUMO due to its strong inductive effect. This stabilization of the frontier molecular orbitals can impact the molecule's reactivity, making it less susceptible to electrophilic attack compared to unsubstituted phenol.

Table 1: Predicted Effects of 4-(pentafluoroethyl) Substitution on Frontier Molecular Orbitals of Phenol

| Molecular Orbital | Expected Change in Energy Level | Rationale |

| HOMO | Lowered | The strong electron-withdrawing nature of the C2F5 group stabilizes the electron density of the aromatic ring. |

| LUMO | Lowered | The inductive effect of the C2F5 group also stabilizes the antibonding π* orbitals. |

| HOMO-LUMO Gap | Potentially altered | The relative lowering of the HOMO and LUMO will determine the change in the energy gap, which affects the molecule's electronic absorption properties. |

This table is based on established principles of substituent effects on aromatic systems.

The conformational preferences of Phenol, 4-(pentafluoroethyl)- are primarily dictated by the rotation around the C-C bond connecting the ethyl group to the phenyl ring and the rotation of the hydroxyl group. Energy minimization calculations can identify the most stable conformers.

Table 2: Key Torsional Angles in the Conformational Analysis of Phenol, 4-(pentafluoroethyl)-

| Torsional Angle | Description | Expected Low-Energy Conformations |

| O-C-C-H (hydroxyl) | Rotation of the hydroxyl group relative to the ring. | Planar or near-planar orientations are typical for phenols. |

| C(aryl)-C(ethyl)-C-F | Rotation of the pentafluoroethyl group. | Staggered conformations to minimize steric repulsion between the fluorine atoms and the aromatic ring. |

This table outlines the critical rotational degrees of freedom for conformational analysis.

Quantum mechanical calculations are highly effective in predicting NMR chemical shifts, which can be a valuable tool for structural elucidation. mdpi.comnih.gov For Phenol, 4-(pentafluoroethyl)-, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest.

The chemical shifts of the aromatic protons will be influenced by the electronic effects of both the hydroxyl and pentafluoroethyl groups. The ¹⁹F NMR spectrum is expected to show distinct signals for the CF₃ and CF₂ groups, with their chemical shifts and coupling constants providing a unique fingerprint of the molecule. rsc.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide reliable predictions of these parameters. mdpi.com Previous studies on fluorinated aromatic compounds have demonstrated a strong correlation between computed and experimental ¹⁹F NMR chemical shifts. researchgate.net

Table 3: Predicted ¹⁹F NMR Chemical Shift Ranges for the Pentafluoroethyl Group

| Fluorine Environment | Predicted Chemical Shift Range (ppm) | Rationale |

| -CF₂- | More deshielded (downfield) | Closer to the electron-withdrawing aromatic ring. |

| -CF₃ | More shielded (upfield) | Further from the aromatic ring, experiencing less of its inductive effect. |

Predicted ranges are based on typical values for similar fluorinated compounds.

Energy Minimization and Conformational Analysis

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights into their interactions with their environment, such as a solvent. core.ac.uk

In a polar solvent like water, Phenol, 4-(pentafluoroethyl)- will exhibit distinct solvation shells around its hydrophilic hydroxyl group and its more hydrophobic fluoroalkyl-substituted aromatic ring. MD simulations can characterize the structure and dynamics of these solvation shells. tandfonline.com The water molecules in the first solvation shell of the hydroxyl group will be highly ordered due to hydrogen bonding. uit.no The presence of the bulky and hydrophobic pentafluoroethyl group will likely disrupt the local water structure, creating a region of lower water density around it. chemrxiv.org Studies on similar fluorinated compounds have shown that fluorine can influence the hydrogen bond network of surrounding water molecules. rsc.org

Table 4: Key Intermolecular Interactions of Phenol, 4-(pentafluoroethyl)- in an Aqueous Environment

| Interaction Type | Participating Groups | Expected Strength |

| Hydrogen Bonding | Phenolic -OH with water | Strong |

| Dipole-Dipole | C-F bonds with water | Moderate |

| Hydrophobic Interactions | Aromatic ring and C2F5 group with water | Weak (entropic effect) |

| Weak Hydrogen Bonding | Fluorine atoms with water hydrogens | Weak |

This table summarizes the expected intermolecular forces based on the chemical structure.

Investigation of Solvent Dynamics and Solvation Shells Around Fluorinated Phenols

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.govfrontiersin.org These models are instrumental in predicting the behavior of new chemical entities, thereby guiding drug discovery, toxicity assessment, and environmental fate analysis. tandfonline.comoup.comncsu.edu For Phenol, 4-(pentafluoroethyl)-, QSAR models can be developed to predict its activity, for instance, as an antioxidant, its toxicity, or its environmental degradation rate based on calculated molecular descriptors. acs.orgnih.gov

The general form of a QSAR model is expressed as: Activity = f(Molecular Descriptors) + error

The development of a robust QSAR model for 4-(pentafluoroethyl)phenol would involve defining a training set of structurally related phenolic compounds with known experimental data for a particular endpoint (e.g., toxicity to Tetrahymena pyriformis). insilico.eu By calculating a wide array of molecular descriptors for these compounds and applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model can be constructed. nih.govresearchgate.net The predictive power of such a model is then validated using an external test set of compounds not used in the model's development. mdpi.com The goal is to create a model that can accurately predict the activity of 4-(pentafluoroethyl)phenol, providing insights into its mechanism of action by identifying the key structural, electronic, or hydrophobic properties that govern its behavior. insilico.eu

Computational Descriptor Calculation for Charged and Neutral Species

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. tandfonline.com For Phenol, 4-(pentafluoroethyl)-, it is crucial to calculate descriptors for both the neutral (unionized) form and its corresponding charged species, the phenoxide anion, as the protonation state significantly influences its interactions and behavior, particularly in biological and environmental systems. mdpi.com These descriptors can be calculated using various computational chemistry software. nih.gov

The descriptors are broadly categorized and their relevance to the neutral and charged forms of 4-(pentafluoroethyl)phenol is detailed in the table below.

| Descriptor Category | Examples | Relevance for Neutral Species (Ar-OH) | Relevance for Charged Species (Ar-O⁻) |

| Constitutional | Molecular Weight, Atom Counts (F, O, C), Ring Count | Basic identification and size estimation. | Identical to the neutral species, as atom counts do not change upon deprotonation. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Describes molecular branching and shape, influencing interactions with biological targets. | Reflects changes in electronic distribution upon deprotonation, although the atomic connectivity remains the same. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the steric fit within a receptor site and potential for membrane passage. | Defines the size and shape of the anion, which is critical for its solvation and interaction with counter-ions. |

| Quantum-Chemical | Dipole Moment (μ), HOMO/LUMO Energies, Atomic Charges | The dipole moment influences polarity and solubility. HOMO/LUMO energies relate to reactivity and potential for oxidation. | The charge is delocalized over the ring, affecting electrostatic interactions. HOMO/LUMO energies are significantly altered, impacting its nucleophilicity and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A key indicator of lipophilicity, predicting membrane permeability and bioaccumulation potential. | The charged species is significantly more hydrophilic (lower LogP), drastically reducing its ability to cross nonpolar membranes. |

This table presents a conceptual overview of descriptor types and their relevance. Actual calculated values would be required for a specific QSAR study.

Theoretical Prediction of Translocation Rates Across Model Membranes

The ability of a compound to exert a biological effect often depends on its capacity to cross cellular membranes to reach its target. nih.gov The translocation of Phenol, 4-(pentafluoroethyl)- across a biological membrane, typically modeled as a lipid bilayer, can be predicted theoretically. This process is heavily influenced by the physicochemical properties of the molecule, particularly its lipophilicity, size, and charge. nih.gov

The primary mechanism for small molecules crossing membranes is passive diffusion, which is strongly correlated with the octanol-water partition coefficient (LogP). nih.gov The neutral form of 4-(pentafluoroethyl)phenol, being more lipophilic, is expected to permeate membranes more readily than its charged phenoxide counterpart. mdpi.com Fluorination, particularly with a group like pentafluoroethyl, generally increases lipophilicity, which would suggest enhanced membrane partitioning compared to phenol itself. nih.gov

Theoretical models to predict translocation rates can range from simple correlations with LogP to more complex molecular dynamics (MD) simulations. researchgate.net MD simulations can model the explicit interactions of the phenol derivative with the lipid molecules of the membrane, providing a detailed, dynamic picture of the permeation event. rsc.org These simulations can calculate the potential of mean force (PMF), which describes the energy profile as the molecule moves from the aqueous phase into and across the membrane, allowing for the estimation of permeability coefficients.

The following table conceptualizes the properties of the neutral and charged forms of 4-(pentafluoroethyl)phenol and their predicted impact on membrane translocation.

| Species | Lipophilicity (Predicted LogP) | Dominant Form at Physiological pH (~7.4) | Predicted Translocation Rate | Rationale |

| Neutral (Ar-OH) | High | Minor species (pKa < 7.4) | Higher | High lipophilicity favors partitioning into the hydrophobic membrane interior, facilitating passive diffusion. |

| Charged (Ar-O⁻) | Low | Major species (pKa < 7.4) | Lower | The negative charge leads to strong hydration, creating a significant energy barrier for entering the nonpolar membrane core. |

This table is based on established principles of membrane permeability. The pKa of 4-(pentafluoroethyl)phenol is predicted to be lower than that of phenol (pKa ~10) due to the strong electron-withdrawing nature of the C2F5 group, making the anion the dominant species at physiological pH.

Dipole Moment Analysis and Elucidation of Substituent Effects

The -OH group acts as an electron-donating group through resonance (+R effect) by delocalizing a lone pair of electrons into the aromatic ring, while also being weakly electron-withdrawing through induction (-I effect) due to oxygen's electronegativity. libretexts.org Conversely, the -CF₂CF₃ group is a very strong electron-withdrawing group, primarily through a powerful inductive effect (-I) owing to the high electronegativity of the fluorine atoms. core.ac.uk There is no significant resonance effect for the pentafluoroethyl group.

Increased Acidity: The withdrawal of electron density stabilizes the corresponding phenoxide anion, making the proton of the hydroxyl group more acidic (i.e., lowering the pKa) compared to unsubstituted phenol. nist.gov

Altered Molecular Dipole: The vector sum of the bond dipoles will result in a distinct molecular dipole moment, which influences the molecule's polarity, solubility, and intermolecular interactions. mdpi.com

| Compound | Substituent at C4 | Substituent Effect | Predicted pKa | Predicted Dipole Moment (Debye) |

| Phenol | -H | - | ~10.0 | ~1.4 - 1.7 libretexts.org |

| 4-Fluorophenol (B42351) | -F | Strong -I, Weak +R | ~9.9 | ~2.2 |

| Phenol, 4-(pentafluoroethyl)- | -CF₂CF₃ | Very Strong -I | Significantly < 9.9 | Higher than 4-Fluorophenol |

This table presents a qualitative comparison based on established chemical principles of substituent effects. Exact values require specific computational or experimental determination.

Advanced Analytical Methodologies for Detection and Quantification

Electroanalytical Methods for Redox Characterization

The redox behavior of phenolic compounds is a key aspect of their chemical reactivity and is amenable to investigation by electroanalytical techniques. For "Phenol, 4-(pentafluoroethyl)-", while specific studies are not extensively documented, the principles of electroanalysis applied to analogous fluorinated and substituted phenols provide a strong framework for its characterization.

Cyclic voltammetry (CV) is a primary tool for investigating the redox properties of phenols. This technique can reveal complex redox behaviors, including the oxidation of the phenolic hydroxyl group to a phenoxyl radical, which can then undergo further reactions. For many phenolic compounds, this oxidation is irreversible or quasi-reversible, indicating that the initially formed species is unstable and may participate in subsequent chemical reactions such as dimerization or polymerization. The reversibility of the redox process can be influenced by factors such as pH, with the phenol-quinone equilibrium shifting at lower pH, potentially affecting cytotoxicity. mdpi.com

The introduction of a pentafluoroethyl group at the para position of the phenol (B47542) ring is expected to significantly influence its electronic properties and, consequently, its redox potential. The strong electron-withdrawing nature of the pentafluoroethyl group would likely make the phenolic proton more acidic and the oxidation of the hydroxyl group more difficult, shifting the oxidation potential to more positive values compared to unsubstituted phenol.

Enzyme-based electrochemical sensors, often utilizing tyrosinase or peroxidase, represent another sensitive method for the detection of phenolic compounds. mdpi.comnih.gov These biosensors capitalize on the specific enzymatic oxidation of phenols to quinones. mdpi.com The subsequent electrochemical reduction of the generated quinone provides a quantifiable signal that is proportional to the phenol concentration. While the substrate specificity of these enzymes for "Phenol, 4-(pentafluoroethyl)-" would need to be experimentally verified, this approach offers high sensitivity and selectivity for the detection of phenols in various matrices.

Indirect electroanalytical protocols have also been developed for the detection of phenols. rsc.org These methods often involve a mediator compound that reacts with the target phenol to produce an electrochemically active product, which is then detected. rsc.org This can overcome issues such as electrode fouling that can occur with the direct electroanalysis of some phenolic compounds. rsc.org

Table 1: Potential Electroanalytical Parameters for Phenolic Compounds

| Parameter | Typical Range/Value | Significance |

| Oxidation Potential (vs. Ag/AgCl) | +0.4 to +0.9 V | Indicates the ease of oxidation of the phenolic group. |

| Electron Transfer Rate Constant (k⁰) | 10⁻³ to 10⁻⁵ cm/s | Reflects the kinetics of the electrode reaction. |

| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Relates to the mass transport of the analyte to the electrode surface. |

| Limit of Detection (LOD) | nM to µM range | Indicates the sensitivity of the analytical method. |

Note: The values in this table are representative of various phenolic compounds and would need to be experimentally determined for "Phenol, 4-(pentafluoroethyl)-".

Multi-Dimensional Analytical Approaches (e.g., HPLC-SPE-NMR-TOF-MS)

For the unambiguous identification and quantification of "Phenol, 4-(pentafluoroethyl)-" in complex mixtures, multi-dimensional analytical approaches are indispensable. These hyphenated techniques combine the separation power of chromatography with the high-resolution and information-rich detection of modern spectrometry.

A powerful example of such an approach is the online coupling of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS). This integrated platform, often referred to as HPLC-SPE-NMR-TOF-MS, provides comprehensive characterization of analytes from complex matrices. mdpi.com This technique has been successfully used for the non-targeted analysis of contaminants in groundwater. mdpi.com

The workflow of such a system for the analysis of "Phenol, 4-(pentafluoroethyl)-" would typically involve:

HPLC Separation: The sample is first injected into an HPLC system, where "Phenol, 4-(pentafluoroethyl)-" is separated from other components of the matrix based on its physicochemical properties (e.g., polarity). A reversed-phase column would likely be employed.

TOF-MS Detection: A portion of the eluent from the HPLC is directed to a TOF-MS instrument. This provides accurate mass measurements of the eluting compounds, allowing for the determination of the elemental composition of "Phenol, 4-(pentafluoroethyl)-" and its potential metabolites or degradation products. nih.gov

SPE Trapping: When the peak corresponding to the target analyte is detected, the eluent is diverted to an SPE cartridge. The analyte is trapped and concentrated on the SPE sorbent, while the HPLC mobile phase is washed away. nih.gov

NMR Analysis: The trapped analyte is then eluted from the SPE cartridge with a deuterated solvent suitable for NMR analysis and transferred directly to the NMR spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed structural information, confirming the identity of "Phenol, 4-(pentafluoroethyl)-". The presence of the pentafluoroethyl group makes ¹⁹F NMR a particularly valuable tool. scholaris.ca

The integration of these techniques provides a wealth of complementary information. HPLC provides the initial separation, TOF-MS gives the molecular formula, and NMR spectroscopy elucidates the precise molecular structure, including the connectivity of atoms and the identification of isomers. nih.gov The use of multi-dimensional separations, such as two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry, can further enhance the resolution of complex samples containing numerous organofluorine compounds. nih.govacs.org

The analysis of per- and polyfluoroalkyl substances (PFAS) often requires a suite of analytical methods, including both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve comprehensive characterization due to the diverse nature of these compounds. chromatographyonline.comnih.gov

Table 2: Data Obtainable from a Multi-Dimensional Analysis of "Phenol, 4-(pentafluoroethyl)-"

| Analytical Technique | Information Provided | Example Data for C₈H₅F₅O |

| HPLC | Retention Time (tᵣ) | Dependent on column and mobile phase conditions. |

| TOF-MS | Accurate Mass, Elemental Composition | [M-H]⁻ at m/z 223.0184 |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic and hydroxyl protons. |

| ¹³C NMR | Carbon skeleton | Signals for aromatic and pentafluoroethyl carbons. |

| ¹⁹F NMR | Fluorine environment and coupling | Signals for CF₃ and CF₂ groups. |

This multi-dimensional approach ensures a high degree of confidence in the identification and quantification of "Phenol, 4-(pentafluoroethyl)-", even at trace levels in challenging environmental or biological samples.

No Specific Research Found for Phenol, 4-(pentafluoroethyl)-

Following a comprehensive search of scientific literature and environmental databases, no specific research studies detailing the environmental behavior and degradation of the chemical compound Phenol, 4-(pentafluoroethyl)- (CAS No. 828-66-0) were identified. The information required to populate the requested sections on biodegradation, abiotic degradation, and the associated metabolic pathways for this particular substance is not available in the public domain.

The field of environmental science has extensively studied phenolic compounds and the broader class of per- and polyfluoroalkyl substances (PFAS) to which Phenol, 4-(pentafluoroethyl)- belongs. However, research is highly specific to the structure of each compound, as minor changes, such as the type and length of the alkyl or fluoroalkyl chain, can significantly alter environmental fate and toxicity. itrcweb.orgclu-in.org

General research on related compounds indicates the following:

Phenolic Compounds: The biodegradation of simpler phenols is well-documented, occurring under both aerobic and anaerobic conditions through various microbial pathways, often involving catechol intermediates and ring-cleavage enzymes. mdpi.comresearchgate.net Photodegradation and hydrolysis are also recognized as important environmental transformation processes for many phenols. jssuni.edu.inmdpi.commdpi.com

Per- and Polyfluoroalkyl Substances (PFAS): This large family of chemicals is known for its general persistence in the environment, largely due to the exceptional strength of the carbon-fluorine bond. clu-in.orgaimspress.com While some polyfluorinated "precursor" compounds can undergo transformation, they often degrade into more stable and persistent perfluorinated acids (PFAAs). itrcweb.orgnih.gov The environmental behavior, mobility, and potential for bioaccumulation of PFAS are heavily dependent on their specific chemical structure, including the length of their fluorinated chain. service.gov.uk

Without dedicated studies on Phenol, 4-(pentafluoroethyl)-, it is not possible to provide a scientifically accurate account of its specific degradation pathways, the microorganisms or enzymes involved, or its transformation products in various environmental compartments. Extrapolation from other phenols or PFAS would be speculative and would not meet the required standard of scientific accuracy for this specific compound.

Therefore, the content for the requested article outline cannot be generated.

Environmental Behavior and Degradation Research Academic Focus

Environmental Transport and Fate Modeling in Soil and Water Systems

The environmental transport and ultimate fate of Phenol (B47542), 4-(pentafluoroethyl)- are governed by its physicochemical properties, which are influenced by both the phenol group and the pentafluoroethyl substituent. As a type of per- and polyfluoroalkyl substance (PFAS), it is expected to exhibit persistence in the environment. nih.govmdpi.com

Assessment of Leaching Potential and Groundwater Contamination Pathways

The potential for Phenol, 4-(pentafluoroethyl)- to leach through soil profiles and contaminate groundwater is a significant concern. Phenolic compounds, in general, are known to be mobile in soils and can readily leach into groundwater. ccme.ca The presence of the pentafluoroethyl group is anticipated to influence its mobility.

The leaching potential of organic compounds is inversely related to their sorption to soil particles. For fluorinated compounds, increased fluorination can lead to decreased sorption and therefore, increased mobility. This suggests that Phenol, 4-(pentafluoroethyl)- may have a considerable leaching potential. The movement of contaminants from onsite sanitation systems into groundwater can occur through direct pathways via soil pores or indirect, localized pathways resulting from failures in groundwater supply system infrastructure. mdpi.com Given that many fluorinated compounds are persistent and mobile, there is a potential for them to contaminate groundwater sources. nih.govpcbiochemres.com

Pathways for groundwater contamination include industrial discharges, spills, and leaks from storage facilities. pcbiochemres.com Once in the subsurface, the transport of dissolved contaminants is controlled by processes such as advection and dispersion. acs.org The persistence of many PFAS compounds means that they can travel long distances in groundwater, leading to widespread contamination. nih.gov

Interactive Table: Factors Influencing Leaching Potential

| Factor | Influence on Leaching of Phenol, 4-(pentafluoroethyl)- | Supporting Evidence from Related Compounds |

| Water Solubility | Higher solubility generally leads to greater leaching potential. The solubility of fluorinated phenols can vary. | Phenol itself is soluble in water. ccme.ca The pentafluoroethyl group may alter this property. |

| Sorption to Soil | Lower sorption leads to higher mobility and leaching. Fluorination can decrease sorption. | PFAS with shorter fluorinated chains tend to be more mobile. acs.org |

| Degradation Rate | Slower degradation allows more time for the compound to leach. Fluorinated compounds are often persistent. | Many PFAS are highly resistant to degradation. nih.govmdpi.com |

| Soil Properties | Soil type, organic matter content, and pH all affect leaching. nih.gov | Sorption of ionizable organic compounds is pH-dependent. nih.gov |

Sorption to Organic Matter and Dynamics of Soil Mobility

The interaction of Phenol, 4-(pentafluoroethyl)- with soil organic matter is a critical factor in determining its mobility. Sorption, which includes both absorption into the organic matter matrix and adsorption to particle surfaces, can retard the movement of the compound. ut.ac.ir

For phenolic compounds, sorption to soil organic matter is a key process. researchgate.net The extent of sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc). The log Kow of phenol is 1.46, indicating a low potential for sorption to organic matter. ccme.ca However, the addition of the pentafluoroethyl group will significantly alter this property.

Research on other PFAS has shown that sorption to soil organic matter increases with the length of the perfluorocarbon chain. slu.se This suggests that the pentafluoroethyl group in Phenol, 4-(pentafluoroethyl)- will contribute to its sorption, although likely to a lesser extent than longer-chain PFAS. The sorption of ionizable organic compounds, such as phenols, is also highly dependent on pH, as the charge of the molecule affects its interaction with charged surfaces on soil organic matter and clay minerals. nih.gov

Interactive Table: Comparative Sorption Data for Related Compounds

| Compound Class | Typical Log Koc Range | Factors Affecting Sorption |

| Phenols | 1.3 - 2.0 (for phenol) | Low sorption expected for the parent compound. ccme.ca |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Increases with chain length | Longer chains lead to greater sorption. slu.se |

| Perfluoroalkane Sulfonates (PFSAs) | Increases with chain length | Longer chains lead to greater sorption. slu.se |

Note: Specific Koc values for Phenol, 4-(pentafluoroethyl)- are not available in the literature. The data presented is for related compound classes to provide a comparative context.

Research on Environmental Occurrence and Monitoring Strategies in Specific Matrices

There is currently a lack of data on the environmental occurrence of Phenol, 4-(pentafluoroethyl)-. However, the widespread detection of other PFAS in various environmental matrices, including groundwater, surface water, and soil, suggests that if this compound is used and released, it may also be present in the environment. nih.govitrcweb.org

Monitoring for phenolic compounds and PFAS typically involves the collection of samples from relevant environmental compartments, followed by laboratory analysis. mdpi.com Advanced analytical techniques are required to detect and quantify these compounds at the low concentrations at which they often occur.

Commonly used analytical methods include:

High-Performance Liquid Chromatography (HPLC): Used to separate the target analyte from other compounds in the sample.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS): Provides sensitive and selective detection and quantification of the compound. unimi.it